3,6-Diazabicyclo[3.2.0]heptane
Overview
Description
3,6-Diazabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.0]heptane typically involves multistep reactions starting from readily available starting materials. One common method involves the formation of a strained bicyclic structure through a catalyst-free multistep reaction. This process often includes the use of dichloromethane (DCM) as a solvent at room temperature, leading to the formation of the desired bicyclic compound with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the nitrogen atoms .
Scientific Research Applications
3,6-Diazabicyclo[3.2.0]heptane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the receptor subtype and the specific structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
Piperazine: A simpler cyclic compound that serves as a precursor to many bicyclic derivatives.
Uniqueness
3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain receptor subtypes makes it valuable in medicinal chemistry and receptor studies .
Properties
IUPAC Name |
3,6-diazabicyclo[3.2.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYAOJRNJYJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632525 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55402-83-0 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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